molecular formula C10H20N2O7 B3068967 (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate CAS No. 941689-36-7

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate

Cat. No.: B3068967
CAS No.: 941689-36-7
M. Wt: 280.28 g/mol
InChI Key: WTVPNZLAZFGAFK-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is a chemical compound with the molecular formula C10H18N2O6 It is known for its unique structure, which includes an amino group, a carboxyl group, and an iminodiacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate typically involves the reaction of 5-aminopentanoic acid with iminodiacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically obtained in high purity through a series of purification steps.

Chemical Reactions Analysis

Types of Reactions

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The iminodiacetic acid moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted iminodiacetic acid derivatives.

Scientific Research Applications

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate has several applications in scientific research:

    Chemistry: Used as a chelating agent in coordination chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate involves its ability to chelate metal ions. The iminodiacetic acid moiety forms stable complexes with metal ions, which can influence various biochemical and chemical processes. The compound’s molecular targets include metal-dependent enzymes and proteins, where it can modulate their activity by binding to the metal ion cofactors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)iminodiacetic acid
  • N-(2-Hydroxyethyl)iminodiacetic acid
  • N-(2-Mercaptoethyl)iminodiacetic acid

Uniqueness

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is unique due to its specific structure, which includes a longer carbon chain and an additional carboxyl group compared to similar compounds. This structural difference can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O6.H2O/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16;/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18);1H2/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVPNZLAZFGAFK-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate
Reactant of Route 3
Reactant of Route 3
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate
Reactant of Route 5
Reactant of Route 5
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate
Reactant of Route 6
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.